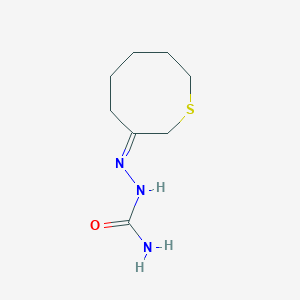![molecular formula C4H2N4S5 B296078 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B296078.png)
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is a compound with potential applications in scientific research. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol is not well understood. However, it is believed that this compound exerts its biological activities by interacting with cellular targets and disrupting their normal functions. For example, it has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of bacterial and fungal cells, as well as some viruses. This compound has also been shown to have anti-inflammatory and antioxidant activities. In addition, it has been found to have potential anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be easily stored. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol. One potential direction is to further investigate its potential anticancer properties. Another direction is to explore its potential as an antibacterial, antifungal, and antiviral agent. In addition, this compound could be further studied for its anti-inflammatory and antioxidant activities. Finally, future research could focus on improving the solubility of this compound to make it more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of 5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol can be achieved by the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with carbon disulfide in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis of this compound is relatively simple and can be achieved in a few steps.
Aplicaciones Científicas De Investigación
5-[(5-Sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol has potential applications in scientific research. This compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. It has also been found to have potential anticancer properties. In addition, this compound has been shown to have anti-inflammatory and antioxidant activities.
Propiedades
Fórmula molecular |
C4H2N4S5 |
|---|---|
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C4H2N4S5/c9-1-5-7-3(11-1)13-4-8-6-2(10)12-4/h(H,5,9)(H,6,10) |
Clave InChI |
HOJIICWYDFQRKH-UHFFFAOYSA-N |
SMILES |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
SMILES canónico |
C1(=S)NN=C(S1)SC2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)
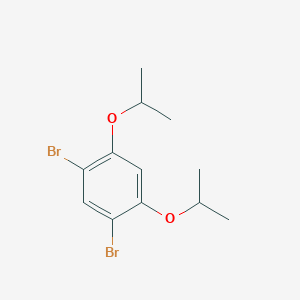
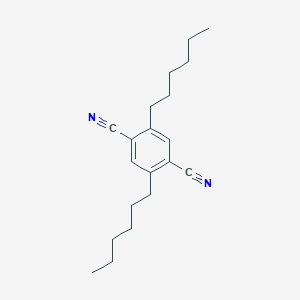
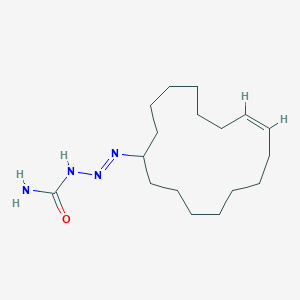
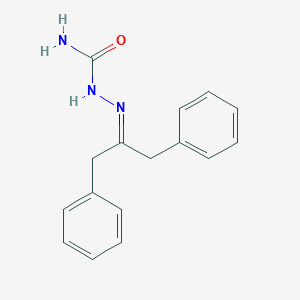
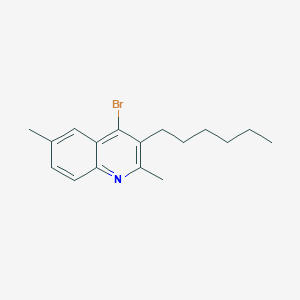
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
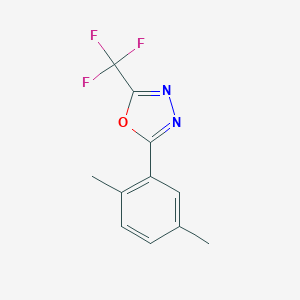
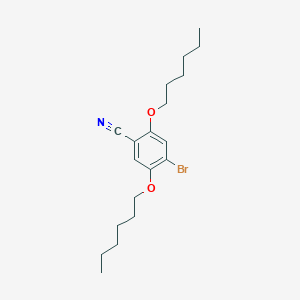
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
